Bienvenue dans la boutique en ligne BenchChem!

1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide

Analytical Method Validation Pharmaceutical Quality Control ANDA Filing

Procure this essential Imiquimod impurity (USP Related Compound B) for analytical method development, validation, and QC. This Desamino Imiquimod N-Oxide is mandatory for ANDA filings and stability studies, ensuring regulatory compliance.

Molecular Formula C14H15N3O
Molecular Weight 241.29 g/mol
CAS No. 99010-63-6
Cat. No. B194699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide
CAS99010-63-6
SynonymsDesamino Imiquimod N-Oxide;  1-(2-Methylpropyl)-1H-imidazo[4,5-c]quinoline 5-Oxide;  1-Isobutyl-1H-imidazo[4,5-c]quinoline N-Oxide;  USP Imiquimod Related Compound B; 
Molecular FormulaC14H15N3O
Molecular Weight241.29 g/mol
Structural Identifiers
SMILESCC(C)CN1C=NC2=C1C3=CC=CC=C3[N+](=C2)[O-]
InChIInChI=1S/C14H15N3O/c1-10(2)7-16-9-15-12-8-17(18)13-6-4-3-5-11(13)14(12)16/h3-6,8-10H,7H2,1-2H3
InChIKeyRBKTVDLDAPUNMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

1-Isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide (CAS 99010-63-6): Procurement-Grade Reference Standard for Imidazoquinoline-Based Drug Development and Quality Control


1-Isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide (CAS 99010-63-6), also known as Desamino Imiquimod N-Oxide, is a key member of the imidazoquinoline family of heterocyclic compounds . This specific N-oxide derivative is structurally related to the clinically established Toll-like receptor 7 (TLR7) agonist, Imiquimod, but critically lacks the primary amine group at the 4-position . This distinct structural modification renders it a primary impurity marker and an essential analytical reference standard, officially designated as Imiquimod USP Related Compound B in pharmacopeial monographs [1]. Its primary value in procurement is not as a therapeutic agent but as a high-purity, fully characterized chemical tool essential for the analytical method development, method validation (AMV), and quality control (QC) required for Imiquimod-based drug products and Abbreviated New Drug Applications (ANDAs) [1].

Why Substituting Imiquimod N-Oxide (CAS 99010-63-6) with a Generic Imidazoquinoline Compromises Analytical Method Integrity and Regulatory Compliance


Generic substitution with another imidazoquinoline derivative is not feasible for the specific, mission-critical applications of 1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide. This compound is a defined, structurally unique impurity and degradation product of the drug substance Imiquimod, as mandated by official pharmacopeias like the USP . Using a different compound, even one with similar core structure like Resiquimod or Gardiquimod, would introduce an incorrect retention time and spectral signature in HPLC or LC-MS analyses, leading to failed system suitability tests and inaccurate impurity quantification [1]. More critically, this substitution would represent a major deviation from regulatory guidelines for ANDA filings, directly jeopardizing drug product approval by failing to demonstrate proper control of specified impurities [1][2]. The quantitative differentiation lies in its exact structural identity and its established, documented role in validated analytical methods, which are non-negotiable for pharmaceutical quality control .

Quantitative Evidence for 1-Isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide (CAS 99010-63-6): A Procurement Guide to Analytical and Functional Differentiation


Defined Pharmacopeial Identity as Imiquimod USP Related Compound B

This compound is officially designated as Imiquimod USP Related Compound B, a known impurity and degradation product of Imiquimod . Its identity is defined by a specific CAS number (99010-63-6) and a unique chemical structure (1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide) [1]. In contrast, other imidazoquinoline analogs like Imiquimod (CAS 99011-02-6) or Resiquimod (CAS 144875-48-9) are not recognized as this specific impurity, making them invalid substitutes for analytical methods designed to quantify Related Compound B [1].

Analytical Method Validation Pharmaceutical Quality Control ANDA Filing

Quantified Purity and Certified Analytical Data for Method Validation

Procurement of this compound from reputable sources ensures a certified purity level, typically ≥95% or 98% as verified by HPLC . Unlike generic imidazoquinolines sold at lower purities without full certification, the target compound is supplied with detailed characterization data, including NMR, HPLC, and MS spectra, which are essential for establishing system suitability and calculating relative response factors (RRFs) in validated analytical methods .

Method Development Reference Standard Quantitative Analysis

Distinct Physicochemical Properties from Parent Drug Imiquimod

The N-oxide functional group significantly alters the compound's physicochemical properties compared to the parent drug, Imiquimod. Specifically, the target compound exhibits a lower melting point (211-214 °C) and a calculated LogP of 3.27, indicating increased lipophilicity compared to Imiquimod . These differences are critical for developing separation methods like HPLC, as the impurity will exhibit a distinct retention time from the main API peak, allowing for accurate resolution and quantification [1].

Chromatography Method Development Physicochemical Profiling

Functional Differentiation: Lack of Key Amino Group Abolishes TLR7 Agonist Activity

The defining structural difference between the target compound (desamino N-oxide) and Imiquimod is the absence of the primary amine group at the 4-position of the imidazoquinoline core . Extensive Structure-Activity Relationship (SAR) studies on this scaffold have established that this 4-amino group is an essential pharmacophore for potent Toll-like receptor 7 (TLR7) agonism and the resulting induction of cytokines like interferon-alpha (IFN-α) [1]. Consequently, the target compound is expected to be significantly less potent or inactive as a TLR7 agonist compared to Imiquimod [1].

Structure-Activity Relationship Immunology TLR7

Targeted Research and Industrial Applications for 1-Isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide (CAS 99010-63-6)


Analytical Method Development and Validation for ANDA Submissions

This compound is the essential reference standard for developing and validating stability-indicating HPLC methods for Imiquimod drug substance and drug product, as required for ANDA filings with regulatory agencies . Its use is mandatory to establish system suitability, determine relative retention times, and calculate relative response factors for accurate quantification of the Imiquimod Related Compound B impurity [1][2].

Pharmaceutical Quality Control (QC) and Batch Release

Procurement is critical for QC laboratories to perform routine release and stability testing of Imiquimod commercial batches. The compound serves as the primary reference marker to ensure that levels of this specified impurity remain below the established acceptance criteria, thereby confirming batch-to-batch consistency and patient safety .

Forced Degradation (Stress) Studies to Elucidate Degradation Pathways

1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide is a known oxidative degradation product of Imiquimod [1]. In forced degradation studies, a standard sample of this compound is necessary to identify and quantify this specific degradant, helping scientists understand the drug's stability profile and establish appropriate storage conditions and shelf life [2].

Internal Standard for Imiquimod Quantification in Bioanalytical Studies

Given its close structural similarity but distinct chromatographic and mass spectrometric properties compared to Imiquimod, this compound can be effectively utilized as an internal standard in LC-MS/MS methods for the precise quantification of Imiquimod in biological matrices (e.g., plasma, tissue) during pharmacokinetic or toxicokinetic studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.